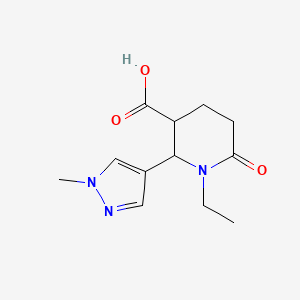
1-(5-amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino and methyl groups, as well as the pyrrolidine ring, would significantly influence its three-dimensional shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The amino and methyl groups, for example, are both reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the polar amino group might increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Activity
The development of efficient synthetic routes and catalytic processes is a primary focus of research involving pyrrolidin-3-amine derivatives. For instance, Fleck et al. (2003) described the synthesis of a key intermediate crucial for the preparation of premafloxacin, an antibiotic aimed at veterinary pathogens. This study showcases the importance of stereoselective processes in drug development (Fleck et al., 2003).
Heterocyclic Amine Analysis
Another critical area is the analysis and identification of heterocyclic aromatic amines (HCAs) in food and biological samples. These compounds, formed during the cooking process, have been linked to cancer risk. For example, Busquets et al. (2009) developed a method for analyzing HCAs in human urine using liquid-phase microextraction combined with LC-MS/MS, demonstrating the method's sensitivity and potential for monitoring dietary exposure to HCAs (Busquets et al., 2009).
Organic Synthesis and Molecular Interactions
Research also delves into the properties and reactivity of pyrrolidin-3-amine derivatives in the context of organic synthesis and the study of molecular interactions. For instance, Corbin et al. (2001) investigated the complexation-induced unfolding of heterocyclic ureas, revealing insights into hydrogen bonding and the potential for self-assembly in molecular design (Corbin et al., 2001).
Environmental and Health Implications
The study of HCAs extends beyond their synthesis and analytical detection, encompassing their environmental presence and health implications. For instance, the determination of HCAs in meat extracts by capillary zone electrophoresis, as researched by Puignou et al. (1997), highlights the ongoing need to understand and mitigate the potential health risks associated with these compounds (Puignou et al., 1997).
Wirkmechanismus
Target of Action
Similar compounds have been found to target the replicase polyprotein 1ab . This protein plays a crucial role in the replication of certain viruses, including SARS-CoV .
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein, potentially inhibiting its function and thus interfering with the replication of the virus .
Biochemical Pathways
Given its potential target, it can be speculated that it may affect the viral replication pathways in cells infected with sars-cov .
Pharmacokinetics
Similar compounds have been found to have a predicted boiling point of 5373±600 °C . The compound is slightly soluble in DMSO and Methanol . These properties may influence its bioavailability.
Result of Action
Based on its potential target, it can be speculated that it may inhibit the replication of certain viruses within the host cells .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-10-4-5-11(14)8-13(10)16-7-6-12(9-16)15(2)3/h4-5,8,12H,6-7,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAAVCXAZNVMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCC(C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



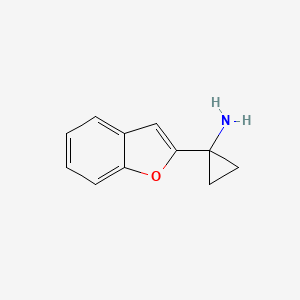
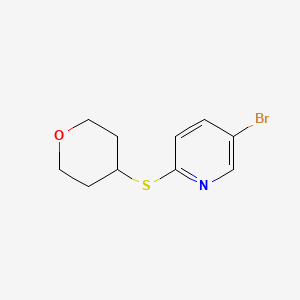

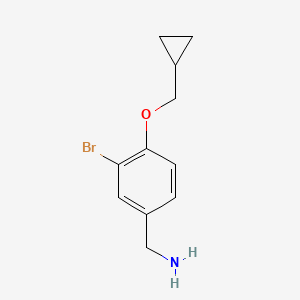
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propan-1-ol](/img/structure/B1529383.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1529385.png)
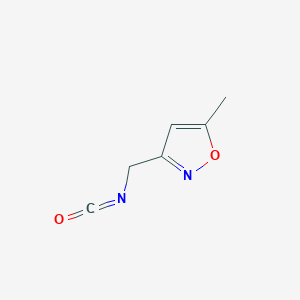
![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)




